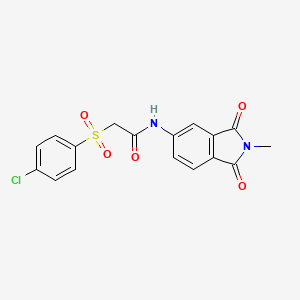

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide” is a derivative of sulfonamide . Sulfonamides are associated with a wide range of biological activities and have brought about an antibiotic revolution in medicine . They have also been reported to possess antifungal and herbicidal properties for potential agricultural applications .

Synthesis Analysis

Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Aplicaciones Científicas De Investigación

Antibacterial Activity

A significant application of derivatives related to the compound is in the development of antibacterial agents. For instance, studies have shown that certain acetamide derivatives exhibit potent antibacterial properties against a range of bacterial strains, including Gram-negative and Gram-positive bacteria. Compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials, highlighting the versatility of these derivatives in combating bacterial infections (Kashif Iqbal et al., 2017).

Enzyme Inhibition

Derivatives have also been investigated for their potential as enzyme inhibitors, which is crucial for therapeutic applications in diseases where enzyme regulation plays a key role. For example, new sulfonamides incorporating benzodioxane and acetamide moieties have been synthesized and shown to exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential in treating conditions like diabetes and Alzheimer's disease (M. Abbasi et al., 2019).

Anticancer Evaluation

Another critical area of application is in anticancer research, where certain derivatives have demonstrated activity against cancer cell lines. For instance, a series of 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activities, showing promise against various cancer cell lines, including those of CNS cancer and lung cancer subpanels (Volodymyr Zyabrev et al., 2022).

Antiviral Properties

The compound and its derivatives have also shown potential in antiviral research. A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro and increased survival in vivo (Joydeep Ghosh et al., 2008).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s known that sulfonamides and their derivatives often act as inhibitors of carbonic anhydrase . This enzyme is involved in many biological processes, including respiration and the transport of carbon dioxide/bicarbonate.

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. As the compound is a derivative of sulfonamide, it could be investigated for its potential as an antibiotic, antifungal, or herbicidal agent . Additionally, the compound could be modified or combined with other pharmacophoric units to generate new compounds with potential plant anti-viral activities .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O5S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-26(24,25)12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAQRXGGJNKBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]amino}propanamide](/img/structure/B2638141.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)

![N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide](/img/structure/B2638148.png)

![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)

![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)

![8-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2638163.png)